![molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6](/img/structure/B8271069.png)
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol This compound is known for its unique structure, which combines a pyrano ring fused with a pyridine ring, and a hydroxyphenyl group attached to the pyrano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the use of coumarin heterocycles, which are synthesized through various procedures . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques, including purification steps like column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of this compound .
Scientific Research Applications
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and heterocyclic structure but differ in the arrangement of the rings.
Coumarin derivatives: These compounds have a similar pyrano ring but differ in the attached functional groups and overall structure.
Polysubstituted pyrano indoles: These compounds have a pyrano ring fused with an indole ring and various substituents.
The uniqueness of this compound lies in its specific combination of a pyrano ring fused with a pyridine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
884500-73-6 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H |
InChI Key |
NHPGMWSXLJULOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
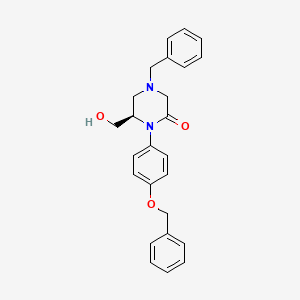
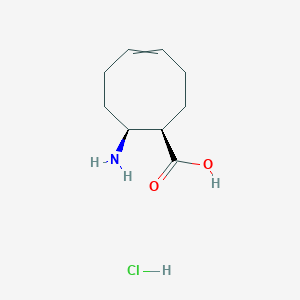

![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)
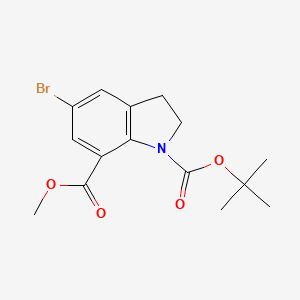
![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)
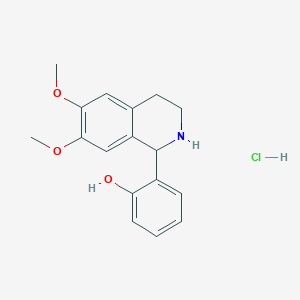
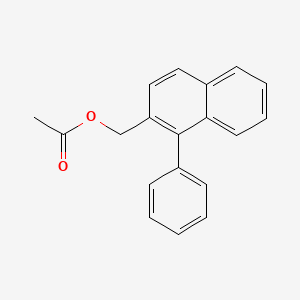
![2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)

![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
